![molecular formula C10H15NO2 B194583 Etilefrin CAS No. 709-55-7](/img/structure/B194583.png)
Etilefrin
Übersicht
Beschreibung
Etilefrin ist ein sympathomimetisches Amin, das als Herzstimulans und Antihypertensivum wirkt. Es wird hauptsächlich zur Behandlung von orthostatischer Hypotonie eingesetzt, einem Zustand, der durch einen plötzlichen Blutdruckabfall beim Aufstehen gekennzeichnet ist. This compound interagiert sowohl mit Alpha- als auch mit Beta-adrenergen Rezeptoren, was zu einer erhöhten Herzleistung, Schlagvolumen und Blutdruck führt .
Wissenschaftliche Forschungsanwendungen
Medical Uses
1. Treatment of Orthostatic Hypotension
Etilefrine is primarily used to manage orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. By stimulating alpha-1 adrenergic receptors, etilefrine promotes vasoconstriction, thereby increasing systemic vascular resistance and blood pressure. Clinical studies have demonstrated its effectiveness in improving symptoms associated with this condition .
2. Vasovagal Syncope Management
Etilefrine has been investigated for its potential to prevent vasovagal syncope, a common cause of fainting. A randomized controlled trial involving patients with recurrent vasovagal syncope found that etilefrine did not significantly reduce the incidence of syncopal events compared to placebo, suggesting that while it may have theoretical benefits due to its vasoconstrictor effects, its clinical efficacy in this context remains inconclusive .
3. Cardiac Output Enhancement
Research indicates that etilefrine can enhance cardiac output and improve hemodynamic parameters in patients undergoing procedures such as aorto-coronary bypass surgery. Intravenous administration of etilefrine resulted in increased cardiac output and mean systemic blood pressure without altering central venous pressure, indicating its role in managing hemodynamic stability during surgical interventions .
4. Off-label Uses
Etilefrine has also been used off-label for conditions such as priapism, where it helps alleviate prolonged erections by inducing vasoconstriction in the penile arteries. Although this application is less common, it highlights the versatility of etilefrine as a therapeutic agent .
Pharmacodynamics
Etilefrine acts as an agonist at both alpha-1 and beta-1 adrenergic receptors, leading to increased heart rate, cardiac output, and mean arterial pressure. The drug's pharmacodynamic profile shows that it can effectively reduce peripheral vascular resistance while enhancing myocardial perfusion during specific clinical scenarios .
Table 1: Summary of Clinical Studies on Etilefrine
Side Effects and Considerations
While etilefrine is generally well-tolerated, it can cause side effects such as nausea, tremors, and palpitations. These adverse effects necessitate careful monitoring during treatment, especially in patients with pre-existing cardiovascular conditions .
Wirkmechanismus
Target of Action
Etilefrine, also known as Etilefrin, is an adrenergic agonist primarily of α1 and β1 receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining cardiovascular homeostasis .
Mode of Action
Etilefrine interacts with its primary targets, the α1 and β1 adrenergic receptors, to exert its physiological effects . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events . This interaction results in vasoconstriction and increased cardiac output, which helps in managing conditions like hypotension .
Biochemical Pathways
The activation of α1 and β1 adrenergic receptors by Etilefrine triggers a cascade of biochemical reactions. These reactions involve the stimulation of both α and β adrenergic receptors, leading to increased cardiac output, stroke volume, venous return, and blood pressure . It’s important to note that etilefrine has a much higher affinity for β1 (cardiac) than for β2 adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of Etilefrine involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Etilefrine is completely absorbed, and about 55% of the drug is bioavailable due to an extensive first-pass effect . The time curve of plasma levels of Etilefrine is compatible with an open 2-compartment model characterized by a rather large volume of distribution and a predominant half-life of 2 hours .
Action Environment
The action, efficacy, and stability of Etilefrine can be influenced by various environmental factors. It’s important to note that the response to Etilefrine can vary among individuals due to factors such as genetic makeup, age, health status, and concomitant medications .
Biochemische Analyse
Biochemical Properties
Etilefrine interacts with beta-1 and some alpha-adrenergic receptors . It appears to have a much higher affinity for β1 (cardiac) than for β2 adrenoreceptors . The interaction with these receptors plays a crucial role in its function as a vasoconstrictor agent .
Cellular Effects
Etilefrine influences cell function by interacting with adrenergic receptors, which are integral membrane proteins located in various types of cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Etilefrine involves its interaction with adrenergic receptors . It binds to these receptors, leading to a series of events that result in vasoconstriction . This binding can lead to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Etilefrine can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Etilefrine can vary with different dosages in animal models
Metabolic Pathways
Etilefrine is involved in adrenergic signaling pathways
Subcellular Localization
Given its role as an adrenergic agonist, it is likely to be found wherever adrenergic receptors are located within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Etilefrin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Alpha-Brom-m-Hydroxyacetophenon mit N-Ethylbenzylamin in einem Lösungsmittel bei einer Temperatur von 10-20 °C. Das Reaktionsgemisch wird dann 3-6 Stunden lang einer Wärmebehandlung unterzogen, gefolgt von der Zugabe von Salzsäure, um den pH-Wert auf 0,5-1,5 einzustellen. Das resultierende Produkt ist Alpha-Benzyl-Ethyl-Amino-m-Hydroxyacetophenonhydrochlorid. Dieser Zwischenstoff wird dann in einem Alkohol-Lösungsmittel gelöst, und die katalytische Hydrierung wird bei 30-40 °C unter Stickstoffatmosphäre durchgeführt, um Etilefrinhydrochlorid zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt oft unter Verwendung von Cardanol, das aus Cashew-Nussschalenöl gewonnen wird. Der Schlüsselzwischenstoff 3-Vinylphenol wird aus Cardanol durch Ethenolyse synthetisiert. Dieser Zwischenstoff wird mit einem Eisenporphyrin-Katalysator einer Hydroxyaminierung unterzogen, um Norfenefrin zu erzeugen, das dann zu this compound ethyliert wird .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Chinonen oxidiert werden.
Reduktion: Katalytische Hydrierung wird bei seiner Synthese verwendet.
Substitution: Halogenierungs- und Alkylierungsreaktionen sind in seinen Synthesewegen üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.
Substitution: Halogenierungsmittel wie Brom oder Alkylierungsmittel wie Ethyliodid.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Etilefrinhydrochlorid.
Substitution: Verschiedene substituierte Phenylethanolamine.
Analyse Chemischer Reaktionen
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: Etilefrine can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation is used in its synthesis.
Substitution: Halogenation and alkylation reactions are common in its synthetic pathways.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or alkylating agents like ethyl iodide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Etilefrine hydrochloride.
Substitution: Various substituted phenylethanolamines.
Vergleich Mit ähnlichen Verbindungen
Etilefrin ähnelt anderen sympathomimetischen Aminen wie Norfenefrin, Phenylephrin und Fenoprofen. Es ist einzigartig in seiner ausgewogenen Interaktion mit sowohl Alpha- als auch Beta-adrenergen Rezeptoren, was es besonders effektiv bei der Behandlung von orthostatischer Hypotonie macht. Andere Verbindungen wie Phenylephrin zielen hauptsächlich auf Alpha-Rezeptoren ab, während Norfenefrin eine höhere Affinität für Beta-Rezeptoren hat .
Liste ähnlicher Verbindungen
- Norfenefrin
- Phenylephrin
- Fenoprofen
Biologische Aktivität
Etilefrine, chemically known as 2-ethylamino-1-(3-hydroxyphenyl) ethanol hydrochloride, is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. It is particularly effective in treating orthostatic hypotension and managing hypotension during surgical procedures, such as cesarean sections. This article explores the biological activity of etilefrine, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
Pharmacodynamics
Etilefrine exhibits its biological activity through the stimulation of both α-1 and β-2 adrenergic receptors. This dual action results in vasoconstriction and increased cardiac output, making it effective in elevating blood pressure in hypotensive patients. The specific receptor interactions are summarized as follows:
Receptor Type | Action | Effect |
---|---|---|
α-1 | Vasoconstriction | Increased peripheral resistance |
β-2 | Vasodilation | Improved blood flow to skeletal muscle |
The sympathomimetic effects of etilefrine contribute to its use in various clinical scenarios, particularly where rapid blood pressure elevation is required.
Pharmacokinetics
Etilefrine is characterized by a significant first-pass metabolism when administered orally, leading to variable bioavailability among individuals. The pharmacokinetic profile indicates that etilefrine is absorbed quickly and reaches peak plasma concentrations within a few hours post-administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Variable (20%-60%) |
Peak Plasma Concentration | 1-2 hours |
Elimination Half-Life | 4-6 hours |
Studies have shown that etilefrine can be effectively detected in plasma using spectrophotometric methods, which have been developed for both pharmaceutical formulations and biological samples .
Use in Hypotension Management
Etilefrine has been extensively studied for its efficacy in managing hypotension during spinal anesthesia. A multicenter trial involving 196 patients compared etilefrine with phenylephrine for treating hypotension during cesarean sections. The results indicated no significant differences in fetal outcomes or maternal complications between the two groups:
Outcome Measure | Etilefrine (n=98) | Phenylephrine (n=98) | P-value |
---|---|---|---|
Umbilical artery pH < 7.20 | 11 (11.2%) | 12 (12.2%) | 0.93 |
Apgar score at 1 min < 7 | 1 (1.0%) | 2 (2.0%) | 1.00 |
Nausea or vomiting | 18 (18.4%) | 17 (17.3%) | 1.00 |
These findings support the safety and effectiveness of etilefrine as a vasopressor during cesarean deliveries .
Case Studies
A notable case study investigated the use of etilefrine in conjunction with conventional treatments for chylothorax management. The study concluded that etilefrine facilitated earlier chest tube removal compared to standard treatments alone, highlighting its potential utility beyond traditional applications .
Eigenschaften
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
Record name | (±)-Etilefrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etilefrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETILEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-209 | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etilefrine exert its effects on the cardiovascular system?
A1: Etilefrine acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, etilefrine primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].
Q2: Does etilefrine have any direct effects on the heart?
A2: While its primary effects are on blood vessels, etilefrine can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.
Q3: What is the bioavailability of oral etilefrine?
A3: The bioavailability of oral etilefrine is relatively low due to significant first-pass metabolism [, ]. Studies comparing etilefrine to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to etilefrine, suggesting that the prodrug strategy may partially overcome the first-pass effect [].
Q4: How is etilefrine metabolized and excreted?
A4: Etilefrine is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite etilefrine sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].
Q5: What are the primary clinical applications of etilefrine?
A5: Etilefrine is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].
Q6: Is etilefrine effective in preventing hypotension during spinal anesthesia?
A6: Research suggests that oral etilefrine, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous etilefrine has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating etilefrine may be associated with a lower total dose requirement and shorter duration of hypotension [].
Q7: Can etilefrine be used to treat priapism?
A7: Etilefrine has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of etilefrine may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].
Q8: What is the role of etilefrine in managing chylothorax?
A8: Etilefrine has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, etilefrine is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.